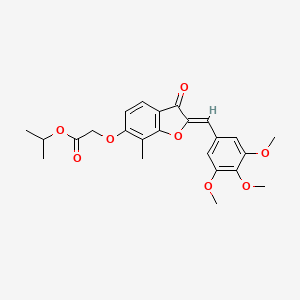

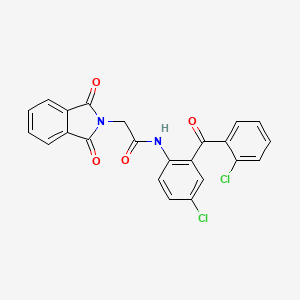

![molecular formula C13H15N3O B2737134 N-[4-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide CAS No. 952958-65-5](/img/structure/B2737134.png)

N-[4-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

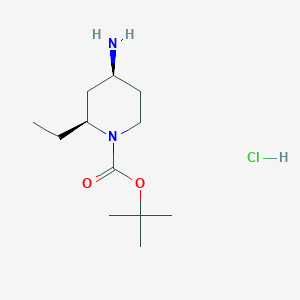

“N-[4-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an acetamide group, which is a functional group consisting of a methyl group single-bonded to an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring and the acetamide group would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions, often acting as a catalyst or a building block in the synthesis of more complex molecules . Acetamide derivatives are also known to undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, imidazole compounds are generally soluble in water and other polar solvents .Applications De Recherche Scientifique

Anticancer Activities

N-[4-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide derivatives have been explored for their anticancer activities. Research by Duran and Demirayak (2012) synthesized similar compounds and tested them against various human tumor cell lines. They found that certain derivatives exhibited significant anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Corrosion Inhibition

Another application lies in the field of corrosion inhibition. Rouifi et al. (2020) synthesized benzimidazole derivatives, which are structurally related, and evaluated their effectiveness as corrosion inhibitors for carbon steel in acidic conditions. These derivatives showed high inhibition efficiency, suggesting potential applications in material protection (Rouifi et al., 2020).

Acid-Base Properties

The study of the acid-base properties of related compounds has been conducted by Duran and Canbaz (2013). They determined the acidity constants of acetamide derivatives and found significant insights into the protonation behavior of these compounds, which is crucial for understanding their chemical behavior (Duran & Canbaz, 2013).

Pharmaceutical Research

In pharmaceutical research, related imidazole derivatives have been synthesized and evaluated for various therapeutic applications. For instance, Elz et al. (2000) studied a new class of histamine analogues for potential application as histamine H(1)-receptor agonists, providing insights into the development of new therapeutic agents (Elz et al., 2000).

Anticonvulsant Activity

Research on related compounds also includes the exploration of anticonvulsant activities. Tarikogullari et al. (2010) synthesized alkanamide derivatives with heterocyclic rings and evaluated their efficacy in controlling seizures, revealing potential applications in epilepsy treatment (Tarikogullari et al., 2010).

Luminescence Sensing

Shi et al. (2015) synthesized lanthanide metal-organic frameworks using dimethylphenyl imidazole dicarboxylates. These complexes displayed selective sensitivity to benzaldehyde-based derivatives, indicating their potential use in fluorescence sensing applications (Shi et al., 2015).

Antinociceptive Pharmacology

Porreca et al. (2006) conducted a study on a novel nonpeptidic bradykinin B1 receptor antagonist derived from imidazole, showing significant antinociceptive actions in various pain models. This research contributes to the understanding of pain mechanisms and the development of pain management drugs (Porreca et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-8-4-5-11(6-9(8)2)12-7-14-13(16-12)15-10(3)17/h4-7H,1-3H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAHSFHHHNNPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=C(N2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

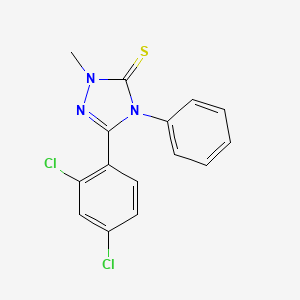

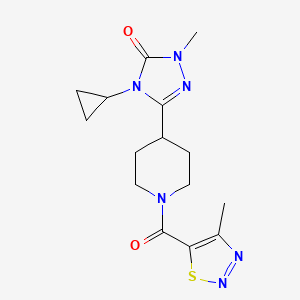

![4-[butyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2737052.png)

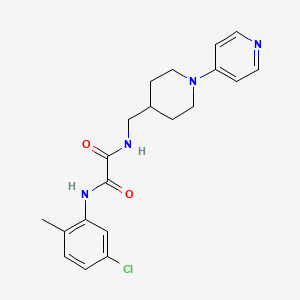

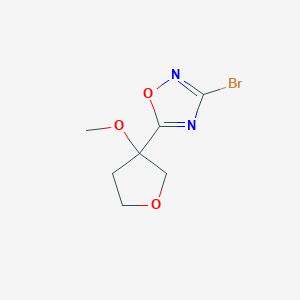

![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2737054.png)

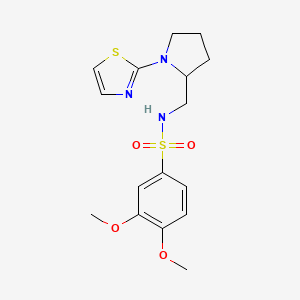

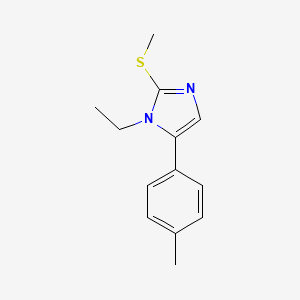

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine](/img/structure/B2737058.png)

![5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2737061.png)

![N-(3,5-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2737069.png)